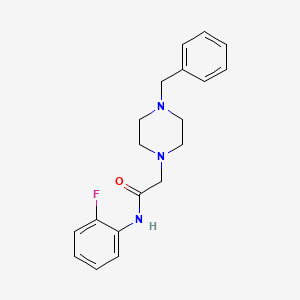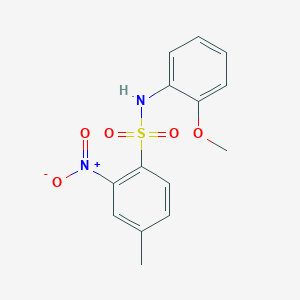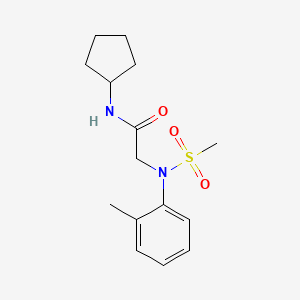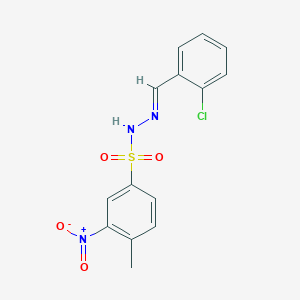
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide, also known as MCCB, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MCCB is a benzothiophene derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines. This compound also activates the AMP-activated protein kinase pathway, which plays a role in regulating cellular metabolism and energy homeostasis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This compound also reduces the levels of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been found to reduce pain in animal models by inhibiting the activity of the COX-2 enzyme. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments. It is readily synthesized using various methods and has been optimized to produce high yields. This compound has also shown promising results in various scientific research studies, indicating its potential therapeutic properties. However, there are limitations to using this compound in lab experiments. Its potential toxicity and side effects need to be further studied. Additionally, its efficacy in human clinical trials needs to be evaluated.
Orientations Futures
There are several future directions for the study of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide. Further research is needed to evaluate its potential toxicity and side effects. The efficacy of this compound in human clinical trials needs to be evaluated to determine its potential as a therapeutic agent. Additionally, the mechanisms of action of this compound need to be further studied to determine its full therapeutic potential. Finally, the synthesis methods of this compound need to be optimized to produce higher yields and reduce costs.
Méthodes De Synthèse
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide can be synthesized using a variety of methods, including the condensation reaction between 4-methylcyclohexanone and 2-aminothiophenol followed by the reaction with chloroacetyl chloride. Another method involves the reaction of 4-methylcyclohexanone with thiosemicarbazide followed by the reaction with chloroacetyl chloride. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. This compound has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
3-chloro-N-[(4-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-6-8-11(9-7-10)18-19-16(20)15-14(17)12-4-2-3-5-13(12)21-15/h2-5,10H,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOMCFUQNDTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)

![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)





![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)

![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)
